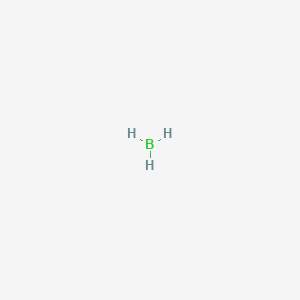
Borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Borane is a chemical compound that has been extensively studied for its unique properties and potential applications. It is a highly reactive compound that can be used in a variety of chemical reactions, including reduction and oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Borane has many potential scientific research applications, including its use as a reducing agent in organic synthesis, as a hydrogen storage material, and as a catalyst in various chemical reactions. Borane has also been studied for its potential use in fuel cells, as it has the ability to release hydrogen gas when exposed to water.
Wirkmechanismus
Borane acts as a reducing agent in chemical reactions by donating electrons to other molecules. It can also act as an oxidizing agent in certain reactions, depending on the conditions of the reaction. Borane's ability to donate electrons makes it a powerful reducing agent that can be used in a variety of chemical reactions.
Biochemische Und Physiologische Effekte
Borane has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases. Borane has also been studied for its potential use in cancer therapy, as it can induce cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Borane has several advantages for use in lab experiments, including its high reactivity and ability to act as a reducing agent. However, its high reactivity can also be a limitation, as it can be difficult to control in certain reactions. Borane is also a toxic and flammable compound, which can be a safety concern in lab settings.
Zukünftige Richtungen
There are many potential future directions for the study of borane, including its use in fuel cells, as a hydrogen storage material, and in the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the potential applications of borane and to develop safe and effective methods for its use in various fields.
Synthesemethoden
Borane can be synthesized through several methods, including the reaction of boron trichloride with lithium aluminum hydride, the reaction of boron trifluoride with sodium borohydride, and the reaction of diborane with hydrogen gas. The most common method for synthesizing borane is through the reaction of boron trifluoride with sodium borohydride.
Eigenschaften
CAS-Nummer |
13283-31-3 |
|---|---|
Produktname |
Borane |
Molekularformel |
BH3 |
Molekulargewicht |
13.84 g/mol |
IUPAC-Name |
borane |
InChI |
InChI=1S/BH3/h1H3 |
InChI-Schlüssel |
UORVGPXVDQYIDP-UHFFFAOYSA-N |
SMILES |
B |
Kanonische SMILES |
B |
Synonyme |
Boron trihydride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



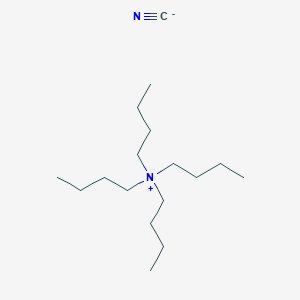
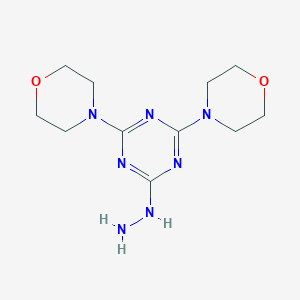
![2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B79375.png)
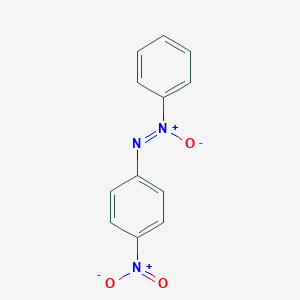
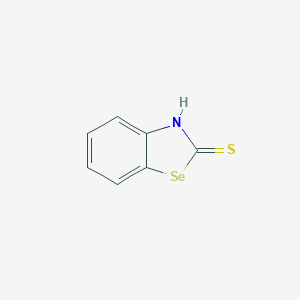
![(13S-cis)-13-ethyl-7,11,12,13,16,17-hexahydro-3-methoxy-6H-cyclopenta[a]phenantren-17-ol](/img/structure/B79381.png)
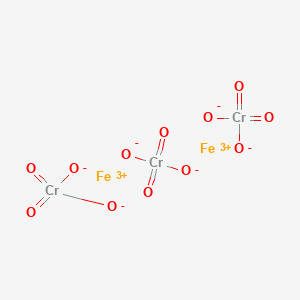
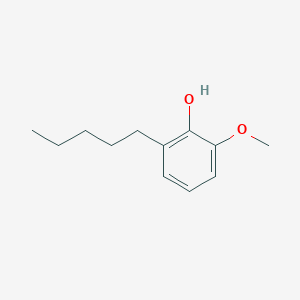
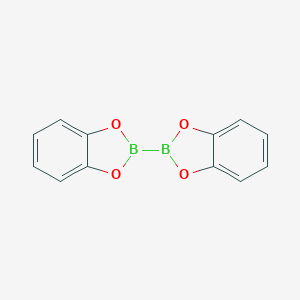
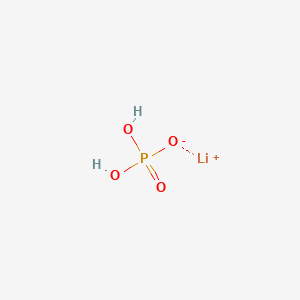
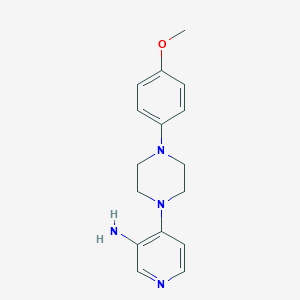

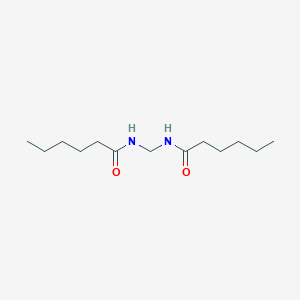
![Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride](/img/structure/B79401.png)